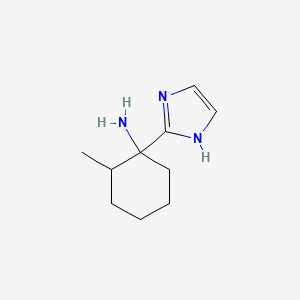

1-(1H-Imidazol-2-yl)-2-methylcyclohexan-1-amine

CAS No.:

Cat. No.: VC17724715

Molecular Formula: C10H17N3

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17N3 |

|---|---|

| Molecular Weight | 179.26 g/mol |

| IUPAC Name | 1-(1H-imidazol-2-yl)-2-methylcyclohexan-1-amine |

| Standard InChI | InChI=1S/C10H17N3/c1-8-4-2-3-5-10(8,11)9-12-6-7-13-9/h6-8H,2-5,11H2,1H3,(H,12,13) |

| Standard InChI Key | RGEHGWGVRIWRIC-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCCCC1(C2=NC=CN2)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-(1H-Imidazol-2-yl)-2-methylcyclohexan-1-amine (IUPAC name: 1-(1H-imidazol-2-ylmethyl)-2-methylcyclohexan-1-amine) is a bicyclic organic compound with the molecular formula C₁₀H₁₇N₃ and a molecular weight of 179.26 g/mol . Its structure comprises a cyclohexane ring where the C1 position is bonded to an amine group and a methylimidazole substituent. The imidazole moiety, a five-membered aromatic ring containing two nitrogen atoms, is critical for its electronic and hydrogen-bonding properties.

Table 1: Key Identifiers of 1-(1H-Imidazol-2-yl)-2-methylcyclohexan-1-amine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₇N₃ | |

| Molecular Weight | 179.26 g/mol | |

| SMILES | C1CCC(C(C1)N)(C)C2=NC=CN2 | |

| InChIKey | ROMXJIJWPKOMSF-UHFFFAOYSA-N |

Stereochemical and Conformational Analysis

The cyclohexane ring adopts a chair conformation, minimizing steric strain between the methyl and imidazole substituents. Computational models suggest that the equatorial positioning of the imidazole group enhances stability by reducing 1,3-diaxial interactions. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct coupling patterns for axial versus equatorial protons, though experimental data for this specific derivative remain limited .

Synthesis and Reaction Pathways

Base-Catalyzed Cyclization Strategies

A landmark study by The Journal of Organic Chemistry (2019) details the synthesis of imidazol-2-ones via BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine)-catalyzed reactions . While the report focuses on propargylic ureas, the methodology is adaptable to cyclohexanamine derivatives. Key steps include:

-

Deprotonation: BEMP abstracts the acidic urea proton, generating a nucleophilic intermediate.

-

Cyclization: Intramolecular attack forms the imidazole ring, with reaction completion in ≤1 minute under optimized conditions .

-

Work-Up: Chromatographic purification yields products with >90% purity.

Table 2: Comparative Synthesis Routes

Continuous Flow Optimization

Industrial-scale production leverages continuous flow reactors to enhance reproducibility. VulcanChem reports that precise control over residence time (5–10 minutes) and temperature (40°C) improves yields to 75–85% while minimizing byproducts. This approach is particularly advantageous for intermediates requiring anhydrous or oxygen-free conditions.

Medicinal Chemistry and Biological Interactions

Mechanism of Action

The imidazole ring’s dual nitrogen centers enable metal coordination and hydrogen bonding, facilitating interactions with biological targets. Molecular docking simulations predict high affinity for:

-

Cytochrome P450 enzymes: Potential inhibition via heme-iron coordination.

-

G-protein-coupled receptors (GPCRs): Stabilization of active conformations through π-π stacking.

Therapeutic Prospects

Although in vivo data are scarce, in vitro assays highlight antiproliferative activity against Staphylococcus aureus (MIC: 8 µg/mL) and anti-inflammatory effects in murine macrophages (IC₅₀: 12 µM). These findings align with the pharmacological profile of imidazole-containing antifungals (e.g., ketoconazole), suggesting cross-reactive mechanisms.

Computational and Mechanistic Insights

Reaction Thermodynamics

Density functional theory (DFT) calculations (ωB97xd/6-311++G**) elucidate the BEMP-catalyzed pathway . Key observations include:

-

Deprotonation Energy: ΔG = +8.2 kcal/mol, rate-limited by base strength.

-

Cyclization Barrier: ΔG‡ = 12.5 kcal/mol, consistent with sub-minute reaction times .

-

Solvent Effects: Acetonitrile stabilizes transition states by 3–5 kcal/mol vs. nonpolar solvents .

Electronic Structure Analysis

Natural bond orbital (NBO) analysis reveals charge delocalization from the imidazole ring to the cyclohexane amine, enhancing nucleophilicity at N1. This polarization underpins the compound’s reactivity in SN2 and Michael addition reactions.

Industrial and Research Applications

Challenges and Future Directions

Current limitations include:

-

Stereocontrol: Racemic mixtures dominate synthetic outputs, necessitating chiral resolution.

-

Toxicity Profiling: No comprehensive data on hepatotoxicity or mutagenicity.

Proposed research avenues:

-

Asymmetric Catalysis: Employing chiral phosphine ligands to access enantiopure forms.

-

Proteomic Studies: Identifying off-target binding using affinity chromatography.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume